molecular formula C8H15NO B1378832 4,5,5-Trimethylpiperidin-2-one CAS No. 1461704-94-8

4,5,5-Trimethylpiperidin-2-one

Cat. No.: B1378832
CAS No.: 1461704-94-8
M. Wt: 141.21 g/mol
InChI Key: IIRFADPJNOICFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,5-Trimethylpiperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drugs and natural alkaloids .

Preparation Methods

The synthesis of 4,5,5-Trimethylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 1,2,5-trimethylpiperidin-4-one, a related compound, involves the use of vinylacetylene and mercury salts, although this method has ecological concerns . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

4,5,5-Trimethylpiperidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has various applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are explored for their pharmacological properties, including potential anti-inflammatory and anticancer activities . Industrially, these compounds are used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,5,5-Trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can act on neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

4,5,5-Trimethylpiperidin-2-one can be compared with other piperidine derivatives such as 1,2,5-trimethylpiperidin-4-one and 2,5,5-trimethylpiperidin-2-one. These compounds share similar structural features but differ in their chemical properties and applications.

Properties

IUPAC Name

4,5,5-trimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFADPJNOICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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